Surinabant can be synthesized through several chemical reactions involving bromination, chlorination, and amide formation. The synthesis typically involves the following steps:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during each step .
Surinabant's molecular structure features a pyrrole ring substituted with both bromine and chlorine atoms on aromatic rings. The presence of these halogen atoms enhances its binding affinity to the CB1 receptor. Key structural characteristics include:
The three-dimensional conformation of Surinabant allows it to effectively interact with the CB1 receptor, which is crucial for its antagonistic activity .
Surinabant undergoes various chemical reactions relevant to its pharmacological activity:
Surinabant functions as a selective antagonist at CB1 receptors located in the central nervous system. Its mechanism involves:
Studies have shown that Surinabant effectively inhibits THC-induced increases in heart rate and subjective experiences associated with cannabis consumption .
Surinabant exhibits several notable physical and chemical properties:
These properties are essential for formulating effective delivery systems for potential therapeutic applications .
Surinabant has been explored for various scientific applications:
The endocannabinoid system (ECS), discovered in the early 1990s, comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (e.g., anandamide, 2-AG), and metabolic enzymes. CB1 receptors, identified as G-protein coupled receptors (GPCRs), are densely expressed in the central nervous system (hypothalamus, basal ganglia) and peripherally (adipose tissue, liver, gastrointestinal tract) [1] [10]. Their role in modulating appetite, metabolism, and reward pathways positioned them as therapeutic targets for obesity and metabolic disorders. The ECS’s constitutive activity—where CB1 receptors spontaneously activate intracellular signaling in the absence of agonists—further highlighted the potential of pharmacological intervention [1] [8]. By the late 1990s, drug discovery efforts pivoted to CB1 antagonists to suppress appetite and improve insulin sensitivity, setting the stage for rimonabant and its successors [1] [10].
Table 1: Endocannabinoid System Components Relevant to CB1 Antagonist Development
Component | Function | Therapeutic Relevance |
---|---|---|
CB1 Receptors | GPCRs inhibiting cAMP, modulating ion channels | Appetite suppression, metabolic regulation |
CB2 Receptors | Primarily immune modulation | Limited role in metabolic pathways |
Endocannabinoids | AEA, 2-AG (agonists at CB1/CB2) | Overactivity linked to obesity |
Constitutive Activity | Basal receptor signaling without ligands | Target for inverse agonists/antagonists |
Rimonabant (SR141716), developed by Sanofi in 1994, was the first selective CB1 receptor inverse agonist. Its diarylpyrazole structure enabled nanomolar affinity for CB1 (Ki = 2 nM), with 1,000-fold selectivity over CB2 receptors [1] [2]. Mechanistically, rimonabant stabilized the inactive state of CB1 receptors, suppressing constitutive activity and antagonizing Δ9-THC effects. Clinically, it demonstrated efficacy in weight loss (RIO trials: 6.7 kg mean loss vs. placebo) and smoking cessation (STRADIVARIUS trial) [2] [7].
However, rimonabant’s inverse agonist properties precipitated psychiatric adverse events (anxiety, depression) in 26% of users at 20 mg/day—attributed to central CB1 blockade in corticolimbic regions [2] [7]. This led to its 2008 withdrawal and the termination of first-generation CB1 antagonists (e.g., taranabant, ibipinabant) [2] [4].
Table 2: First-Generation CB1 Inverse Agonists in Clinical Development
Compound | Developer | Highest Phase | Primary Indication | Outcome |
---|---|---|---|---|
Rimonabant | Sanofi | Marketed (EU) | Obesity | Withdrawn (2008) |
Taranabant | Merck | Phase III | Obesity/Smoking | Terminated (2008) |
Otenabant | Pfizer | Phase III | Obesity | Terminated (2008) |
Surinabant | Sanofi | Phase II | Smoking/Obesity | Terminated (2008) |
Surinabant (SR147778) emerged as Sanofi’s response to rimonabant’s limitations. Its design addressed two critical gaps:
Surinabant’s pharmacological profile targeted metabolic and addiction indications:
Table 3: Structural and Pharmacological Comparison of Rimonabant vs. Surinabant
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7